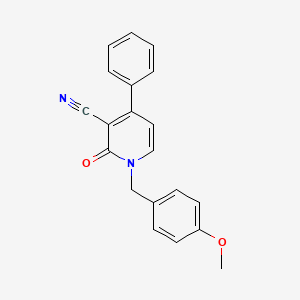
(6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of cannabis. CP-47,497 has been widely used in scientific research to study the biochemical and physiological effects of cannabinoids on the body.
Scientific Research Applications
Antimicrobial Potential
Compounds with similar structures have been synthesized and evaluated for their antimicrobial potential against various bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . The presence of the pyridinyl group in the compound could suggest a potential for antimicrobial activity.
Cancer Research
Derivatives of compounds with imidazole and pyridine moieties have shown to reduce the migration and invasion abilities of cancer cells . The compound may be researched for similar anti-cancer properties.
Enzyme Inhibition
Some compounds with pyrazole and pyridine components have exhibited significant inhibitory activity against certain enzymes, which could be relevant in the development of new drugs . The chloropyridinyl group in the compound might confer similar enzyme inhibitory activities.
Synthesis of Heterocyclic Compounds
The synthesis of imidazo[1,2-a]pyridines has been explored using related compounds, which are important scaffolds in medicinal chemistry . The compound could be used in the synthesis of such heterocyclic structures.
Anti-tubercular Agents
Compounds with pyridinyl groups have been designed and synthesized to evaluate their anti-tubercular activity against Mycobacterium tuberculosis . This compound may also hold potential as an anti-tubercular agent.
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-2-19-12-5-3-4-8-17(10-12)14(18)11-6-7-13(15)16-9-11/h6-7,9,12H,2-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFBZBOAGJLISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCN(C1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridine-3-carbonyl)-3-(ethylsulfanyl)azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

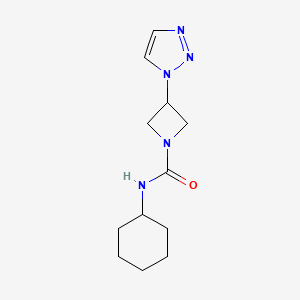
![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2952351.png)
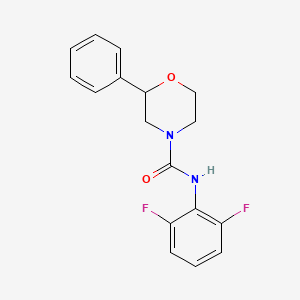
![N-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2952353.png)
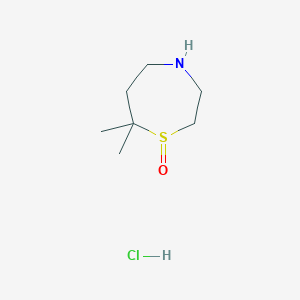
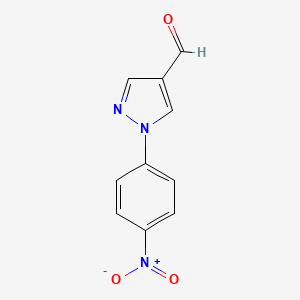
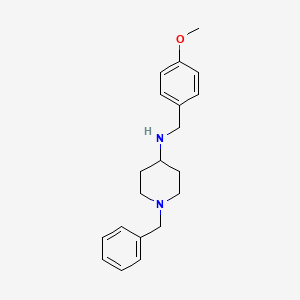
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2952359.png)
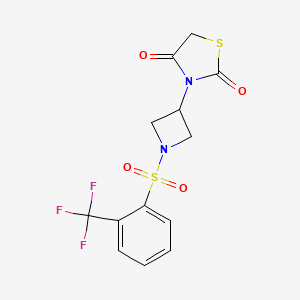
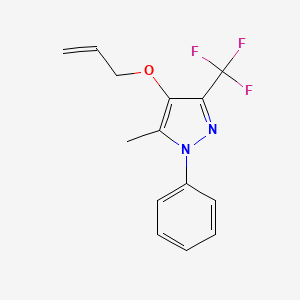

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2952367.png)
![(2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide](/img/structure/B2952368.png)
